molecular formula C20H20FN5OS B2794493 4-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 1705483-72-2

4-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B2794493
CAS No.: 1705483-72-2
M. Wt: 397.47
InChI Key: ZJCXYPOTIFOXAZ-UHFFFAOYSA-N
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Description

4-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole: is a complex organic compound that features a unique combination of fluorobenzo[d]thiazole, azetidine, pyridine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the fluorobenzo[d]thiazole intermediate, followed by the formation of the azetidine ring. The final step involves coupling the azetidine intermediate with the pyridin-2-ylpiperazine moiety under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzo[d]thiazole moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

4-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting neurological and psychiatric disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
  • (1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Uniqueness

The presence of the fluorine atom in 4-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its analogs with different substituents.

Properties

IUPAC Name

[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5OS/c21-15-4-3-5-16-18(15)23-20(28-16)26-12-14(13-26)19(27)25-10-8-24(9-11-25)17-6-1-2-7-22-17/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCXYPOTIFOXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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